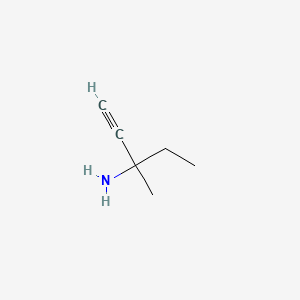

3-Methylpent-1-yn-3-amine

説明

Contextualizing Branched Propargylic Amines within Synthetic Strategies

Propargylic amines, compounds containing an amino group attached to a carbon atom adjacent to a carbon-carbon triple bond, are pivotal intermediates in organic synthesis. researchgate.net They serve as precursors for a wide array of nitrogen-containing heterocyclic compounds, such as pyrroles, quinolines, and oxazolidinones, as well as physiologically active molecules like allylamines and β-lactams. researchgate.net The synthesis of these amines is a significant focus in organic chemistry, with multicomponent reactions like the A³ (aldehyde-alkyne-amine) coupling being a prominent method for their preparation. researchgate.netorganic-chemistry.org

Branched propargylic amines, a specific subset of these compounds, introduce a higher degree of molecular complexity. The presence of a stereocenter at the carbon bearing the amino group in α-stereogenic amines makes them particularly valuable in the synthesis of chiral molecules and natural products. nsf.govchemrxiv.org The development of stereoselective methods to access these branched structures is an active area of research, often employing advanced catalytic systems. nsf.govchemrxiv.org For instance, tandem iridium-catalyzed hydrosilylation and enantioselective copper-catalyzed alkynylation of amides has emerged as a strategy to produce α-stereogenic tertiary propargylic amines with good enantiocontrol. nsf.govchemrxiv.org These chiral amines can be further transformed into other valuable structures, such as stereodefined alkenes and chiral allenes, with complete transfer of chirality. nsf.gov

Significance of 3-Methylpent-1-yn-3-amine as a Building Block in Complex Molecular Architectures

This compound is a branched propargylic amine that serves as a versatile building block in the construction of more complex molecular structures. myskinrecipes.comgoogle.com Its utility lies in the reactive functionalities it possesses: a primary amine, a terminal alkyne, and a tertiary carbon center. This combination allows for a variety of chemical transformations, making it a valuable synthon for creating intricate organic molecules, including dendrimeric materials. google.com The presence of both a nucleophilic amine and a reactive alkyne group within the same molecule allows for its participation in a range of coupling and cyclization reactions.

The structural framework of this compound, with its defined branching, provides a scaffold for controlling the three-dimensional architecture of larger molecules. google.com This is particularly important in the synthesis of complex polymers and dendrimers, where the controlled, iterative growth from branched monomers is essential. google.com The ability to selectively react one functional group while preserving the other is a key strategy in multistep syntheses, and the distinct reactivity of the amine and alkyne in this compound facilitates this approach.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H11N | nih.gov |

| Molecular Weight | 97.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 18369-96-5 | nih.gov |

| SMILES | CCC(C)(C#C)N | nih.gov |

| InChIKey | YGWRQPVJLXLHAC-UHFFFAOYSA-N | nih.gov |

| Monoisotopic Mass | 97.089149355 Da | nih.gov |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR Spectra | Available |

| Mass Spectrometry (GC-MS) | Available |

Data sourced from PubChem. nih.gov

Synthesis of this compound

The synthesis of propargylic amines, including branched structures like this compound, can be achieved through various methods. One of the most common and efficient is the A³ coupling reaction, a three-component reaction involving an aldehyde, an alkyne, and an amine. researchgate.netorganic-chemistry.org Catalysts for this reaction are often based on copper or silver. organic-chemistry.org

Another synthetic approach involves the reductive alkynylation of amides. nsf.govchemrxiv.org This method can be performed asymmetrically to yield chiral propargylic amines. For example, a tandem system using an iridium catalyst for the hydrosilylation of the amide followed by an enantioselective copper-catalyzed alkynylation has been successfully employed. nsf.govchemrxiv.org

Structure

3D Structure

特性

IUPAC Name |

3-methylpent-1-yn-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-4-6(3,7)5-2/h1H,5,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWRQPVJLXLHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18369-96-5 | |

| Record name | NSC63048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylpent-1-yn-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylpent 1 Yn 3 Amine and Its Analogs

Direct Synthetic Approaches

Direct synthetic routes to 3-Methylpent-1-yn-3-amine and its derivatives often prioritize scalability and the ability to introduce functional groups efficiently. These methods typically involve the formation of stable intermediates, such as hydrochloride salts, and explore various pathways to generate a diverse range of molecular structures.

Formation of Hydrochloride Salts for Scalable Synthesis and Enhanced Functionalization

The synthesis of this compound hydrochloride is a key strategy for producing this compound on a larger scale. The hydrochloride salt form offers increased stability and improved handling characteristics compared to the free base. A prevalent laboratory-scale method involves dissolving this compound in a suitable solvent like diethyl ether, followed by the addition of hydrochloric acid. This reaction is typically performed at room temperature or slightly below to manage the exothermic nature of the reaction and ensure a high-purity product. Industrial-scale production may employ continuous flow reactors for better control over reaction parameters, safety, and scalability.

A common synthetic route starts with 3-methyl-1-pentyn-3-ol (B165628). This precursor undergoes halogenation to form 3-methyl-3-chloro-1-pentyne, often catalyzed by cuprous chloride or silver nitrate (B79036) in the presence of hydrochloric acid. The subsequent amination of the chlorinated intermediate with ammonia (B1221849) yields this compound. This product can then be converted to its hydrochloride salt. One patented method details reacting 3-methyl-1-pentyn-3-ol with hydrochloric acid and a cuprous chloride catalyst, followed by reaction with ammonia gas to produce 3-methyl-3-amino-1-pentyne with a purity of over 95% without requiring extensive purification. patsnap.com

Branched analogs like this compound HCl are often prioritized for scalable synthesis due to their stability and the ease with which they can be further functionalized. The presence of both an alkyne and an amine group allows for a wide range of chemical modifications, making it a valuable intermediate in pharmaceutical synthesis.

Exploration of Alternative Synthetic Pathways for Diverse Derivatives

Beyond the direct formation of hydrochloride salts, researchers have explored alternative pathways to synthesize a variety of derivatives. These methods are crucial for creating structurally diverse libraries of compounds for applications such as drug discovery and materials science.

One alternative involves a two-step approach analogous to the synthesis of related alkynyl amines. This can include the formation of an azide (B81097) intermediate from a corresponding halide, followed by reduction to the primary amine. For instance, 5-chloropent-1-yne can be converted to 5-azidopent-1-yne, which is then reduced to pent-4-yn-1-amine. This strategy could be adapted for derivatives of this compound.

Another approach focuses on modifying the core structure to introduce different functionalities. For example, O-alkylation of 4-hydroxybenzophenone (B119663) with 3-methylpentyn-3-ol, followed by a Claisen rearrangement, can yield intermediates that are then converted to various benzopyran analogues. nih.gov Reductive amination of aldehyde derivatives is a common step in these pathways to introduce the amine group. nih.gov

The following table summarizes key preparation methods for propargylamines and their derivatives:

| Preparation Method | Key Features | Advantages | Limitations |

| Halogenation of 3-methyl-1-pentyn-3-ol followed by amination | Utilizes industrial HCl and catalysts like cuprous chloride. | High purity and yield. | Requires careful temperature control and catalyst choice. |

| Direct salt formation | Simple, high purity, and scalable. | Requires pure amine starting material. | |

| Azide reduction | Two-step process involving azide formation and reduction. | Can be adapted for various derivatives. | May involve hazardous reagents. |

| Reductive amination of aldehyde derivatives | Introduces the amine group after modification of the core structure. nih.gov | Allows for the synthesis of diverse analogues. nih.gov | May require multiple steps. |

Multicomponent Reaction Paradigms in Propargylamine (B41283) Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. csic.es The A³-coupling (aldehyde-alkyne-amine) reaction is a prominent MCR for synthesizing propargylamines. csic.esmdpi.com

Rhodium-Catalyzed A³-Coupling Reactions Involving Primary Amines and Terminal Alkynes

While many A³-coupling reactions focus on secondary amines, the use of primary amines presents a greater challenge. csic.es Rhodium catalysts have shown significant promise in facilitating these reactions. A study demonstrated that [Rh(μ-Cl)(H)₂(IPr)]₂ is an effective catalyst for the one-pot, three-component reaction between primary arylamines, aliphatic aldehydes, and triisopropylsilylacetylene. csic.es This methodology provides an efficient route to secondary propargylamines derived from aliphatic aldehydes. csic.es The reactions are typically completed within 5-30 hours, with branched aldehydes like isobutyraldehyde (B47883) showing high reactivity. csic.es

The versatility of this rhodium-catalyzed system allows for the generation of a library of novel propargylamines in good to excellent yields. csic.es These products, containing a silyl (B83357) protecting group, can be further utilized as building blocks for more complex molecules after deprotection. csic.es

Mechanistic Studies and Catalyst Optimization for A³-Coupling Processes

Understanding the reaction mechanism is crucial for optimizing catalyst performance. For the rhodium-catalyzed A³-coupling, reactivity studies and DFT calculations have been employed to elucidate the catalytic cycle. csic.es It is proposed that the reaction proceeds through the formation of an imine intermediate from the aldehyde and primary amine. nih.gov The rhodium catalyst then facilitates the hydroalkynylation of this imine. csic.es

The proposed mechanism involves the oxidative addition of the alkyne's C-H bond to the rhodium center, forming a Rh(III) intermediate. csic.es This is considered the rate-determining step. csic.es Subsequent steps involve the reaction with the imine to form the propargylamine product and regenerate the active catalyst. csic.esnih.gov

Catalyst optimization studies have explored various metal catalysts and ligands. Copper catalysts are widely used for A³-coupling reactions. lookchem.comua.es For instance, copper(I) iodide in DMSO has been shown to be an efficient catalyst for the aminomethylation of terminal alkynes with formaldehyde (B43269) and secondary amines. lookchem.com The development of highly enantioselective catalyst systems, often utilizing chiral ligands, is a significant area of research for producing optically active propargylamines. nih.govresearchgate.net

The following table provides a summary of catalysts used in A³-coupling reactions:

| Catalyst System | Reactants | Key Findings |

| [Rh(μ-Cl)(H)₂(IPr)]₂ | Primary arylamines, aliphatic aldehydes, triisopropylsilylacetylene | Efficient for synthesizing secondary propargylamines from primary amines. Branched aldehydes show high reactivity. csic.es |

| CuI/DMSO | Terminal alkynes, formaldehyde, secondary amines | Mild and efficient synthesis of tertiary propargylamines. lookchem.com |

| Cu(I)/chiral ligands (e.g., pybox) | Aldehydes, amines, alkynes | Enables the asymmetric synthesis of chiral propargylamines. nih.gov |

| NiAl-Pd | Benzaldehyde, morpholine, phenylacetylene | Heterogeneous catalyst with good cyclic behavior. researchgate.net |

| AgI | Aldehydes, amines, alkynes | Effective in water as a solvent, particularly for aliphatic aldehydes. mdpi.com |

| Au salts | Aldehydes, amines, alkynes | Can catalyze A³-coupling reactions under homogeneous conditions. researchgate.net |

Catalytic Aminomethylation Strategies

Catalytic aminomethylation is a fundamental method for the synthesis of propargylamines, which are valuable intermediates in organic synthesis. researchgate.netuni-pannon.hu This strategy typically involves the reaction of a terminal alkyne, an amine, and an aldehyde, often formaldehyde, in the presence of a catalyst. lookchem.com

Copper(I)-catalyzed Mannich-type reactions are a common and efficient approach for the aminomethylation of terminal alkynes. lookchem.com Using aqueous formaldehyde and secondary amines with a CuI catalyst in DMSO at room temperature can produce tertiary propargylamines in high to quantitative yields. lookchem.com This method is applicable to a wide range of alkynes, including aromatic, aliphatic, and silylated acetylenes, as well as alkynols. lookchem.com While primary amines are generally less reactive, satisfactory yields of secondary propargylamines can be achieved, particularly with phenylacetylene. lookchem.com

The development of enantioselective catalytic aminomethylation has also been a focus of research. For instance, the three-component reaction of benzaldehyde, propargyl ethers, and aniline (B41778) in the presence of a chiral catalyst like pseudoephedrine and CuCl can yield optically active propargyl amino ethers with high enantioselectivity. uni-pannon.hu

Recent advancements have also explored the use of rhodium catalysts for the multicomponent synthesis of propargylamines. csic.es These methods offer efficient pathways to novel propargylamine structures. csic.es The catalytic aminomethylation of α,ω-diacetylenes has also been investigated to produce N-substituted tetrapropargylamines. researchgate.net

D-Transition Metal and Lanthanide Catalysis for Propargylamine Formation

The synthesis of propargylamines, including analogs of this compound, is frequently accomplished through the highly efficient A³ (aldehyde-amine-alkyne) coupling reaction. beilstein-journals.orgencyclopedia.pub This multicomponent reaction is a cornerstone of modern organic synthesis, offering an atom-economical route to these valuable compounds. nih.gov The success of the A³ coupling is heavily reliant on catalytic activation of the terminal alkyne's C-H bond. encyclopedia.pub

A wide array of d-transition metals have been successfully employed as catalysts for this transformation. Metals such as copper, gold, silver, zinc, nickel, iron, cobalt, iridium, and ruthenium have all demonstrated catalytic activity. beilstein-journals.org Among these, copper stands out as the most extensively used metal due to its low cost and high reactivity. rsc.org The general mechanism involves the in-situ formation of a metal acetylide, which then undergoes a nucleophilic addition to an iminium ion generated from the condensation of the aldehyde and amine. beilstein-journals.orgencyclopedia.pub The use of nanocatalysts based on these metals has also gained prominence, often providing high yields and facilitating catalyst recycling. nih.gov

While d-transition metals dominate the landscape of A³ coupling, lanthanide-based catalysts are emerging as a novel frontier. Although more commonly reported in the subsequent transformations of propargylamines, such as their conversion to allenes or the synthesis of imidazoles, lanthanide salts like cerium and dysprosium sulfates have shown catalytic effects in related reactions. sciforum.netnih.gov For instance, lanthanide triflates have been utilized as catalysts in the reactions of amines with nitriles, highlighting their potential in C-N bond-forming reactions relevant to propargylamine synthesis. acs.org The catalytic systems often involve a lanthanide salt in combination with an organoaluminum co-catalyst. sciforum.net

Table 1: Selected d-Transition Metal Catalysts in A³ Coupling for Propargylamine Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Cu-Ru | Aldehydes, Amines, Alkynes | Propargylamines | Effective under solvent-free conditions. rsc.org |

| CuNPs/TiO₂ | Aldehydes, Amines, Alkynes | Propargylamines | Nanoparticle catalyst, reusable for multiple cycles. rsc.org |

| Ag-NHC-MOF | Aldehydes, Amines, Alkynes | Propargylamines | Heterogeneous catalyst with high efficiency at room temperature. researchgate.net |

| AuBr₃ | Aldehydes, Secondary Amines, Alkynes | Tertiary Propargylamines | Effective for the synthesis of tertiary propargylamines. kuleuven.be |

| Fe₃O₄@CuSiO₃ | Aldehydes, Amines, Alkynes | Propargylamines | Magnetically separable and reusable catalyst. rsc.org |

Stereoselective Approaches for Chiral Propargylic Amines

The synthesis of chiral propargylamines, which are crucial building blocks for enantiomerically pure pharmaceuticals, has been a major focus of research. Several powerful stereoselective methodologies have been developed to control the stereochemistry at the newly formed stereocenter.

One of the most reliable methods involves the use of Ellman's chiral sulfinamide auxiliary. researchgate.netnih.gov In this approach, an aldehyde is first condensed with a chiral tert-butylsulfinamide to form a chiral N-sulfinylimine. d-nb.info Subsequent diastereoselective addition of a metallated alkyne, such as a lithium or magnesium acetylide, to this imine affords the desired N-sulfinyl propargylamine with a high degree of stereocontrol. researchgate.netd-nb.info The chiral auxiliary can then be cleaved under acidic conditions to yield the free chiral propargylamine. d-nb.info This method has been successfully applied to a wide range of aldehydes, providing access to a diverse array of chiral propargylamines. researchgate.net

Asymmetric transition metal catalysis , particularly with copper, has also proven to be a highly effective strategy. acs.org In these reactions, a chiral ligand is used to coordinate with the metal center, creating a chiral environment that directs the enantioselectivity of the reaction. Ligands such as PyBox (pybox-diphenyl) and Quinap have been employed in copper-catalyzed A³ couplings and related additions of alkynes to imines or enamines, achieving excellent enantiomeric excesses (ee), in some cases up to 99%. acs.orgorganic-chemistry.org These reactions often proceed under mild conditions and tolerate a broad substrate scope. organic-chemistry.org

A more recent and innovative approach is the tandem Iridium/Copper-catalyzed reductive alkynylation of tertiary amides . nsf.govresearchgate.net This method involves the partial reduction of a tertiary amide using an iridium catalyst and a hydrosilane, which generates a reactive N,O-aminal intermediate in situ. nsf.gov This intermediate is then intercepted by a copper acetylide, which is generated through the action of a copper catalyst and a chiral ligand (such as a PyBox derivative) on a terminal alkyne. nsf.govresearchgate.net This tandem process allows for the direct conversion of readily available amides into chiral tertiary propargylamines with good to excellent enantioselectivity. nsf.gov

Table 2: Key Stereoselective Methods for Chiral Propargylamine Synthesis

| Method | Chiral Source | Typical Substrates | Stereoselectivity |

| Ellman's Auxiliary | (R)- or (S)-tert-butylsulfinamide | Aldehydes, (Trimethylsilyl)ethynyllithium | High diastereomeric ratios (dr), e.g., 99:1. d-nb.info |

| Copper/Quinap Catalysis | (S)- or (R)-Quinap | Enamines, Terminal Alkynes | Up to 90% enantiomeric excess (ee). organic-chemistry.org |

| Copper/PyBox-diPh Catalysis | i-Pr-pybox-diPh | Aromatic Aldehydes, Amines, Alkynes | Up to 99% enantiomeric excess (ee). acs.org |

| Tandem Ir/Cu Catalysis | Chiral PyBox Ligand | Tertiary Amides, Terminal Alkynes | Moderate to good enantiomeric ratios (er), e.g., 92.7:7.3. nsf.gov |

Intrinsic Reactivity and Mechanistic Investigations of 3 Methylpent 1 Yn 3 Amine

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group is characterized by its acidic terminal proton and the high electron density of the carbon-carbon triple bond, making it susceptible to both substitution (via its conjugate base) and addition reactions. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Alkyne Group

The hydrogen atom on the terminal alkyne is weakly acidic and can be removed by a strong base to form a metal acetylide. This acetylide anion is a potent carbon nucleophile that can participate in substitution reactions, most notably in carbon-carbon bond-forming cross-coupling reactions.

A prominent example of this reactivity is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While specific studies on 3-Methylpent-1-yn-3-amine are not detailed, the reaction of a structurally similar compound, 3-methylpent-1-yn-3-ol, with 5-chloro-2-iodoaniline (B43998) in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper(I) co-catalyst (CuI) demonstrates this transformation, yielding the coupled product. universite-franco-italienne.org This reaction proceeds via the formation of a copper acetylide intermediate which then undergoes transmetalation with a palladium complex, followed by reductive elimination to form the new C-C bond. universite-franco-italienne.org

Table 1: Representative Nucleophilic Substitution of a Terminal Alkyne (Sonogashira Coupling)

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Terminal Alkyne (e.g., this compound) | Aryl/Vinyl Halide | Pd(0) catalyst, Cu(I) co-catalyst, Base | Disubstituted Alkyne |

Click Chemistry Applications and Triazole Ring Formation

The terminal alkyne of this compound is an ideal substrate for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. illinois.edu The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole. illinois.edunih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable variant of this reaction. nih.govbachem.com In this process, the terminal alkyne of a molecule like this compound reacts with an organic azide in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov This reaction leads specifically to the formation of a 1,4-disubstituted 1,2,3-triazole ring, a stable heterocyclic moiety that can act as a rigid linker or a bioisostere of a peptide bond. nih.govbachem.com This method is widely used for bioconjugation, drug discovery, and materials science due to its efficiency and orthogonality to many other functional groups. bachem.commdpi.com

Table 2: Click Chemistry - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Substrate | Azide Substrate | Catalyst | Product |

| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |

Addition Reactions Across the Carbon-Carbon Triple Bond

The electron-rich triple bond of the alkyne moiety readily undergoes electrophilic addition reactions. masterorganicchemistry.comlibretexts.org

Addition of Hydrogen Halides (HX): When treated with hydrogen halides like HBr or HCl, terminal alkynes typically follow Markovnikov's rule. libretexts.org In the case of this compound, the initial addition of HX would yield a vinyl halide, with the halogen atom attaching to the more substituted carbon (C2) and the hydrogen atom adding to the terminal carbon (C1). The presence of excess HX can lead to a second addition reaction, resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon. libretexts.org

Addition of Halogens (X₂): Halogens such as bromine (Br₂) and chlorine (Cl₂) also add across the triple bond. The reaction typically proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. libretexts.org The initial reaction yields a trans-dihaloalkene. With an excess of the halogen, a second addition can occur to produce a tetrahaloalkane. masterorganicchemistry.com

Table 3: Electrophilic Addition Reactions of the Alkyne Moiety

| Reagent | Regioselectivity/Stereoselectivity | Initial Product | Final Product (with excess reagent) |

| Hydrogen Halide (HX) | Markovnikov addition | Vinyl Halide | Geminal Dihaloalkane |

| Halogen (X₂) | Anti-addition | trans-Dihaloalkene | Tetrahaloalkane |

Reactivity of the Amine Functionality

The tertiary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. msu.edu

Participation in Nucleophilic Substitution Reactions

The nucleophilic nitrogen can attack electrophilic centers, leading to the formation of new bonds. This reactivity is fundamental to many synthetic transformations. msu.edu

Acylation: Tertiary amines can act as catalysts in acylation reactions, but primary and secondary amines are directly acylated. libretexts.org However, related primary and secondary propargylamines readily react with acylating agents like acid chlorides or anhydrides in nucleophilic acyl substitution reactions to form amides. msu.edulibretexts.org For instance, the reaction of this compound with thiophene-2-carboxamide in the presence of a base demonstrates the formation of an amide bond. vulcanchem.com

Alkylation: The amine can be alkylated by reaction with alkyl halides. libretexts.org As a tertiary amine, this compound reacts with an alkyl halide (e.g., iodomethane) via an Sₙ2 mechanism to yield a quaternary ammonium (B1175870) salt, a positively charged species where the nitrogen is bonded to four carbon atoms. msu.edulibretexts.org

Table 4: Nucleophilic Reactions of the Amine Functionality

| Electrophile | Reaction Type | Product |

| Acyl Chloride (R-COCl) | Acylation (of related 1°/2° amines) | Amide |

| Alkyl Halide (R'-X) | Alkylation | Quaternary Ammonium Salt |

Carboxylation and Cyclization Reactions to Synthesize Heterocyclic Systems

The dual functionality of propargylic amines like this compound enables their use in sophisticated cyclization reactions to construct heterocyclic systems, which are core structures in many pharmaceuticals and natural products. researchgate.netunimi.it

Carboxylative Cyclization: Propargylic amines can undergo carboxylative cyclization with carbon dioxide (CO₂), often catalyzed by silver or gold compounds. researchgate.net This reaction involves the incorporation of CO₂ and the intramolecular attack of the amine onto the alkyne, which has been activated by the metal catalyst. The process typically affords five-membered heterocyclic rings such as (Z)-5-alkylidene-2-oxazolidones under mild conditions. researchgate.net

Palladium-Catalyzed Carbonylative Cyclization: In more complex domino reactions, both the amine and alkyne functionalities can be orchestrated to build fused heterocyclic systems. For example, palladium catalysts can promote the cyclization of functionalized 2-alkynylanilines, followed by the insertion of carbon monoxide (CO) and a second annulation step. researchgate.net This powerful strategy allows for the rapid construction of complex molecules like furo[3,4-b]indol-1-ones in a single transformation, generating multiple new bonds (C-N, C-C, and C-O) and two fused rings. researchgate.net

Table 5: Cyclization Reactions for Heterocycle Synthesis

| Reagent(s) | Catalyst | Reaction Type | Heterocyclic Product |

| Carbon Dioxide (CO₂) | Silver (Ag) or Gold (Au) compounds | Carboxylative Cyclization | 2-Oxazolidinone |

| Aryl Halide, Carbon Monoxide (CO) | Palladium (Pd) compounds | Carbonylative Domino Cyclization | Fused Heterocycles (e.g., Furo[3,4-b]indol-1-ones) |

Proposed Reaction Mechanisms for Carbamate (B1207046) Anion Formation and Cyclization

The reaction of acetylenic amines, such as this compound, to form cyclic carbamates like 5-methylene-1,3-oxazolidin-2-ones is a significant transformation in organic synthesis. A plausible reaction mechanism for this process involves the initial formation of a carbamate anion, which then undergoes an intramolecular cyclization. thieme-connect.com

Influence of Reagents (e.g., Tetraethylammonium (B1195904) Carbonate) on Cyclization Efficiency and Stereochemistry

The choice of reagent significantly influences the efficiency and stereochemical outcome of the cyclization of acetylenic amines to 5-methylene-1,3-oxazolidin-2-ones. Tetraethylammonium carbonate (TEAC) and tetraethylammonium hydrogen carbonate (TEAHC) have been studied as effective carboxylating agents for this transformation. thieme-connect.com

Research has demonstrated that TEAC generally leads to faster reaction rates compared to TEAHC. thieme-connect.com Furthermore, TEAC provides high reaction yields for the cyclization of amines with both unsubstituted and substituted triple bonds. In contrast, TEAHC is most effective for amines with unsubstituted terminal alkynes, affording high yields in these cases, while its efficiency is reduced with substituted acetylenes. thieme-connect.com This makes TEAC a more versatile reagent for a broader range of acetylenic amine substrates. thieme-connect.com

The stereochemistry of the resulting exocyclic double bond in the 5-methylene-1,3-oxazolidin-2-one product has been investigated using Nuclear Overhauser Effect (NOE) experiments. These studies have shown a clear or total predominance of the Z-isomer in the products. thieme-connect.com For instance, in some cases, the reaction proceeds with 100% formation of the Z-isomer, while in others, a high Z/E ratio, such as 75:25, is observed. thieme-connect.com

The table below summarizes the findings from the reaction of various acetylenic amines with TEAC and TEAHC, highlighting the reaction conditions, yields, and stereoselectivity. While this compound is not explicitly detailed, the data for structurally similar amines provide insight into its expected reactivity.

| Amine Substrate (Structure) | Reagent | Time (h) | Temperature (°C) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| N-Benzyl-3-methylpent-1-yn-3-amine | TEAC | 2 | 80 | 85 | - |

| N-Benzyl-3-methylpent-1-yn-3-amine | TEAHC | 24 | 80 | 60 | - |

| N-Benzyl-prop-2-yn-1-amine | TEAC | 2 | 60 | 98 | - |

| N-Benzyl-prop-2-yn-1-amine | TEAHC | 24 | 60 | 95 | - |

| 1-(prop-2-yn-1-yl)piperidine | TEAC | 2 | 60 | 98 | - |

| 1-(prop-2-yn-1-yl)piperidine | TEAHC | 24 | 60 | 95 | - |

| N-(1-phenylethyl)prop-2-yn-1-amine | TEAC | 2 | 60 | 95 | - |

| N-(1-phenylethyl)prop-2-yn-1-amine | TEAHC | 24 | 60 | 90 | - |

Data sourced from Arcadi et al., 2004. thieme-connect.com

Reduction Reactions Leading to Saturated Amine Derivatives

The alkyne functional group in this compound can be fully reduced to the corresponding alkane, yielding a saturated amine derivative. This transformation is typically achieved through catalytic hydrogenation. libretexts.orgdrhazhan.com

The complete reduction of the carbon-carbon triple bond to a single bond generally requires a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of hydrogen gas (H₂). libretexts.orgmasterorganicchemistry.com The reaction proceeds in two stages, first forming the alkene intermediate (3-methylpent-1-en-3-amine), which is then further reduced to the final alkane product. When using highly active catalysts like palladium on carbon, the reaction typically proceeds to the fully saturated product without isolation of the alkene intermediate. libretexts.org

For this compound, this reduction breaks the two pi (π) bonds of the alkyne and adds four hydrogen atoms across the triple bond. The resulting product is 3-methylpentan-3-amine, a saturated acyclic amine. This type of hydrogenation is a fundamental and widely used reaction in organic synthesis for the conversion of unsaturated compounds to their saturated analogues. drhazhan.com

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | H₂, Pd/C | 3-Methylpentan-3-amine |

3 Methylpent 1 Yn 3 Amine As a Versatile Synthetic Intermediate

Utility as a Building Block for Complex Organic Molecules

3-Methylpent-1-yn-3-amine is a valuable building block in organic synthesis, prized for its dual functionality of a terminal alkyne and a tertiary amine. This unique structure allows for a wide range of chemical transformations, making it an important intermediate in the creation of more complex molecules. Its branched nature often imparts stability and facilitates specific chemical manipulations.

Intermediacy in the Preparation of Functionalized Compounds

The reactivity of this compound, stemming from its alkyne and amine groups, enables its use in the synthesis of various functionalized compounds. The terminal alkyne can participate in reactions like nucleophilic additions and cycloadditions, while the amine group can undergo nucleophilic substitution. This dual reactivity is fundamental to its role as a precursor in constructing diverse molecular architectures. For instance, related alkynyl amines are known to be key starting materials for producing complex nitrogen-containing heterocycles. The presence of both functional groups allows for sequential reactions, leading to polyfunctionalized molecules. researchgate.net

Detailed research has demonstrated the utility of similar propargylamines in aminomethylation reactions, catalyzed by transition metals, to produce a variety of heteroatomic acetylenes. For example, the reaction of 3-methylpent-1-yn-3-ol, a related precursor, with other reagents in the presence of a copper catalyst highlights the synthetic potential of this structural motif. researchgate.net

Synthetic Pathways to Novel Pharmaceutical Intermediates

In the pharmaceutical industry, this compound hydrochloride is utilized as an intermediate in the synthesis of drug molecules. lookchem.com Its incorporation into a molecular structure can contribute to desirable pharmacological properties. lookchem.com Branched analogs like this compound are often prioritized for scalable synthesis due to their stability and ease of functionalization, making them valuable medical intermediates.

The synthesis of novel pharmaceutical agents often relies on building blocks that can be readily modified. The alkyne functionality of this compound and its analogs serves as a handle for introducing various substituents, a critical step in developing new therapeutic compounds. mdpi.com For example, derivatives of similar structures have been investigated for creating new analgesic compounds.

Precursor to Structurally Diverse Heterocyclic Compounds

The structural framework of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. These cyclic structures are prevalent in many biologically active molecules and pharmaceuticals.

Synthesis of Cyclic Carbamates for Further Elaboration

Acetylenic amines, such as this compound, can be converted into cyclic carbamates, specifically 5-methylene-1,3-oxazolidin-2-ones. thieme-connect.com This transformation can be achieved by reacting the acetylenic amine with reagents like tetraethylammonium (B1195904) carbonate (TEAC) or tetraethylammonium hydrogen carbonate (TEAHC). thieme-connect.com These reagents serve as a source of carbon dioxide for the carboxylation and subsequent cyclization of the propargylic amine. thieme-connect.com

The resulting 5-methylene-1,3-oxazolidin-2-ones are useful intermediates for further chemical modifications of the heterocyclic ring. thieme-connect.com This methodology is advantageous as it allows for the synthesis of cyclic carbamates from acetylenic amines that are substituted at the terminal position of the triple bond. thieme-connect.com Other methods for synthesizing cyclic carbamates from amino alcohols and carbon dioxide have also been developed, highlighting the importance of this class of compounds. core.ac.ukrsc.org

| Starting Material | Reagent | Product |

| Acetylenic Amine | TEAC or TEAHC | 5-Methylene-1,3-oxazolidin-2-one |

This table summarizes the synthesis of cyclic carbamates from acetylenic amines.

Formation of Indole (B1671886) Scaffolds and Other Polycyclic Heterocycles (as related alkynylanilines)

While not directly this compound, related o-alkynylanilines are extensively used in the synthesis of indole scaffolds, a core structure in many natural products and pharmaceuticals. acs.orgnih.gov The cycloisomerization of 2-alkynylanilines is an efficient method for creating substituted indoles. acs.org This can be achieved through various catalytic systems, including those based on ruthenium, copper, and palladium. acs.orgnih.govbeilstein-journals.org

These reactions often proceed through a cyclization step where the aniline (B41778) nitrogen attacks the alkyne. acs.org For example, copper(II)-catalyzed reactions of o-alkynylanilines with dimethylformamide (DMF) can produce 3-formyl indoles through a cascade cyclization-formylation process. nih.govrsc.org Similarly, palladium-catalyzed carbonylative cyclization of 2-alkynylanilines can lead to various indole derivatives. beilstein-journals.org The versatility of these reactions allows for the construction of not just simple indoles but also more complex polycyclic heterocyclic systems. researchgate.net

Application in Receptor-Targeted Drug Development (through analog synthesis)

Analogs of this compound are employed in receptor-targeted drug development. The ability to introduce specific functional groups through the alkyne moiety allows for the design of molecules that can interact with particular biological targets with high specificity.

Catalytic Transformations Involving 3 Methylpent 1 Yn 3 Amine and Its Derivatives

Transition Metal Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formations

Transition metal catalysis provides a powerful toolkit for the functionalization of propargylamines like 3-methylpent-1-yn-3-amine. Catalysts based on palladium, rhodium, copper, silver, and gold have been extensively used to promote a diverse range of synthetic transformations.

Palladium catalysts are highly effective in mediating cross-coupling reactions, which form a cornerstone of modern organic synthesis. researchgate.net Propargylamine (B41283) derivatives can participate in several key palladium-catalyzed transformations, including Sonogashira and Heck couplings, as well as carbonylative cyclization processes. researchgate.netresearchgate.net

In a notable application, palladium-catalyzed sequential processes have been developed for the synthesis of complex heterocyclic structures. For instance, 2-(hydroxypropyn-1-yl)anilines can undergo a palladium-catalyzed reaction involving initial cyclization to form an indole (B1671886) moiety, followed by carbon monoxide insertion and a second annulation to construct a fused lactone ring, yielding furo[3,4-b]indol-1-ones. researchgate.net This demonstrates the power of palladium catalysis to create multiple new bonds in a single transformation. researchgate.net

Research has also explored the use of palladium(II) acetate (B1210297) in conjunction with secondary phosphine (B1218219) oxides for [2+1] cycloadditions with tertiary propargyl esters, leading to the formation of vinylidenecyclopropanes. lookchem.com

Table 1: Examples of Palladium-Catalyzed Reactions with Propargylamine Derivatives

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Sequential Cyclization-Carbonylation | PdI₂/KI | 2-(Hydroxypropyn-1-yl)anilines | Furo[3,4-b]indol-1-ones | researchgate.net |

| [2+1] Cycloaddition | Palladium(II) acetate / Secondary phosphine oxides | Tertiary propargyl esters | Vinylidenecyclopropanes | lookchem.com |

Rhodium catalysts have proven particularly effective for the synthesis of propargylamines and other branched amines. nih.govcsic.es One-pot, three-component reactions (A³ coupling) involving an amine, an aldehyde, and an alkyne are efficiently catalyzed by rhodium complexes, offering a convergent and atom-economical route to these valuable building blocks. csic.es

A notable catalyst, [Rh(μ-Cl)(H)₂(IPr)]₂, has been shown to be highly efficient for the synthesis of novel secondary propargylamines from primary arylamines, aliphatic aldehydes, and triisopropylsilylacetylene. csic.es This methodology is particularly useful for synthesizing propargylamines derived from aliphatic aldehydes. csic.es Mechanistic studies suggest the involvement of a rhodium-imine intermediate in the catalytic cycle. csic.es

Furthermore, rhodium-catalyzed dimerization of α-hydroxyacetylenes, such as 3-methylpent-1-yn-3-ol, a precursor to this compound, has been studied, yielding 1,4-disubstituted vinylacetylenes. researchgate.net

Table 2: Rhodium-Catalyzed Synthesis of Propargylamines

| Catalyst | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| [Rh(μ-Cl)(H)₂(IPr)]₂ | Aniline (B41778) derivatives, Aliphatic aldehydes, Triisopropylsilylacetylene | Secondary propargylamines | Excellent (91-97%) | csic.es |

Copper catalysts are widely employed in the synthesis of propargylamines, most notably through the A³ coupling reaction (aldehyde-alkyne-amine). mdpi.com These reactions can be performed using various copper salts, and the development of chiral ligands has enabled highly enantioselective versions of this transformation. mdpi.com

The terminal alkyne group of this compound and its derivatives is also highly suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of stable triazole rings, a valuable linkage in medicinal chemistry and materials science.

Furthermore, copper-based catalytic systems have been developed for more complex annulations, such as the formal [3 + 1 + 2] annulation of ketoxime acetates, aldehydes, and cyanamides to produce highly substituted 2-aminopyrimidines. rsc.org

While not directly involving this compound, studies on related 2-alkynylanilines highlight the unique reactivity achievable with silver catalysis. Silver nitrate (B79036) (AgNO₃) has been shown to catalyze an unusual domino oxidative cyclization of unprotected 2-alkynylanilines in the presence of an oxidant like Oxone. rsc.orgresearchgate.netrsc.org This reaction provides access to functionalized benzisoxazole derivatives in moderate to good yields, demonstrating divergent catalytic activity compared to gold catalysts which yield different products. rsc.orgrsc.org

The reaction mechanism is believed to involve a Ag(I)/Ag(III) catalytic cycle, where the silver catalyst promotes both oxidation and cyclization steps. researchgate.net The efficiency of the reaction is influenced by the substrate, oxidant, and reaction conditions. researchgate.netuniversite-franco-italienne.org Silver triflate (AgOTf) has also been used to catalyze the cyclization of o-alkynylpropargylglycine anilines to furnish isotryptophan products. whiterose.ac.uk

Table 3: Silver-Catalyzed Oxidative Cyclization of 2-Alkynylanilines

| Catalyst | Substrate | Oxidant | Product | Reference |

|---|---|---|---|---|

| AgNO₃ | 2-(Phenylethynyl)aniline | Oxone | 2,1-Benzisoxazol-3-yl(phenyl)methanone | rsc.orguniversite-franco-italienne.org |

Gold catalysts, known for their strong affinity for alkynes (alkynophilicity), are potent mediators of various transformations involving propargylamine derivatives, particularly isomerization and cycloisomerization reactions. acs.orgrsc.org Gold(III) chloride (AuCl₃) can catalyze the cycloisomerization of N-tosyl-N′-propargylurea to yield dihydroimidazolones. acs.org

Gold catalysts are also effective in tandem reactions. For example, a gold-catalyzed propargylic substitution followed by cycloisomerization can be used to synthesize poly-substituted furans from N-tosylpropargyl amines and 1,3-dicarbonyl compounds. mdpi.com Gold nanoparticles have also been developed as recyclable catalysts for the synthesis of propargylamines via A³ coupling and for the cycloisomerization of γ-alkynoic acids. rsc.org

Silver-Catalyzed Oxidative Cyclization Reactions (in related alkynylanilines)

Enantioselective Synthesis and Chiral Resolution Strategies

The synthesis of enantiomerically pure chiral propargylamines is of significant interest due to their prevalence in bioactive molecules. kcl.ac.uk Several strategies have been developed to achieve this, including asymmetric catalysis and chiral resolution.

Enantioselective synthesis often relies on the A³ coupling reaction using a metal catalyst, such as copper, paired with a chiral ligand. mdpi.com The development of various chiral ligands, including Pybox derivatives and chiral Brønsted acids, has enabled the synthesis of propargylamines with high enantioselectivity. acs.org Diastereoselective addition of metal acetylides to chiral imines is another robust method. acs.org

Kinetic resolution is another powerful strategy. kcl.ac.uk This can be achieved through enzymatic reactions or organocatalytic methods. For instance, Candida antarctica lipase (B570770) B (CAL-B) is used in chemoenzymatic sequences to resolve racemic mixtures, providing access to enantiomerically enriched building blocks. rsc.org Organocatalytic kinetic resolution using chiral catalysts that transfer an acetyl group to one enantiomer of a racemic propargylamine has also been reported. kcl.ac.uk Furthermore, copper-catalyzed asymmetric propargylic substitution of α-tertiary propargylic electrophiles offers a route to multifunctional chiral α-tertiary propargylamines. researchgate.net

Table 4: Strategies for Enantioselective Synthesis of Propargylamines

| Strategy | Method | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | A³ Coupling | Copper(I) / Chiral Ligands (e.g., Pybox) | Direct synthesis of chiral propargylamines | mdpi.comacs.org |

| Kinetic Resolution | Chemoenzymatic | Candida antarctica lipase B (CAL-B) | Separation of racemates via enzymatic aminolysis | rsc.org |

| Kinetic Resolution | Organocatalytic | Chiral Acyl-Transfer Catalyst | Enantioselective acylation of racemic propargylamines | kcl.ac.uk |

Enzyme-Catalyzed Resolution of Racemic Amines (e.g., Lipase, Esterase)

The resolution of racemic tertiary amines and their precursor alcohols is a significant challenge in synthetic chemistry due to the steric hindrance around the chiral center. Biocatalysis, particularly using lipases and esterases, offers a highly selective and sustainable approach to obtaining enantiopure compounds. These enzymes, which are stable and active in organic solvents, can catalyze the enantioselective acylation or hydrolysis of esters. researchgate.net

The kinetic resolution of tertiary alcohols, which are precursors to the corresponding amines, has been a subject of extensive research. While most lipases and esterases are highly effective for primary and secondary alcohols, their application to tertiary alcohols is often limited. d-nb.info However, specific enzymes have been identified that can accommodate the bulky nature of tertiary substrates. A key structural feature in effective enzymes, such as lipase from Candida rugosa (CRL), is a GGGX-motif located in the active site. This motif provides greater flexibility and a wider binding pocket compared to the more common GX-motif found in other hydrolases, allowing for the binding of the sterically demanding tertiary alcohol moiety. d-nb.info

Research into the enzymatic resolution of the acetate of the corresponding alcohol, 3-methylpent-1-yn-3-ol, has shown that while many esterases exhibit low to no enantioselectivity, specific metagenome-derived esterases can be effective. researchgate.net For instance, screening of various esterases for the hydrolysis of 3-methylpent-1-yn-3-yl acetate revealed that while most were not highly selective, the principle of enzymatic resolution for this class of tertiary alcohols is viable. researchgate.net

In a broader context of resolving chiral intermediates for pharmaceuticals, various lipases and esterases have been screened for their efficacy. Enzymes such as Candida antarctica Lipase B (CAL-B) and Pseudomonas cepacia Lipase (PCL) have demonstrated success in resolving structurally similar chiral alcohols through hydrolysis or esterification. polimi.it The choice of solvent and acyl donor is critical in optimizing both the reaction rate and the enantioselectivity of the resolution.

Table 1: Screening of Hydrolases for the Conversion of Tertiary Alcohol Esters

This table summarizes the activity of various GGGX-type α/β-hydrolases towards different tertiary alcohol acetates, demonstrating the substrate scope of these enzymes.

| Enzyme | Substrate | Conversion Rate (%) |

| BsubpNBE | tert-Butyl acetate | Low |

| Linalyl acetate | High | |

| Terpinyl acetate | High | |

| 3-Methylpent-1-yn-3-yl acetate | High (up to 77%) | |

| Chirazyme E-1 | tert-Butyl acetate | Low |

| Linalyl acetate | High | |

| Terpinyl acetate | High | |

| 3-Methylpent-1-yn-3-yl acetate | High | |

| eeAChE | tert-Butyl acetate | No measurable activity |

| Linalyl acetate | Moderate | |

| Terpinyl acetate | Moderate | |

| 3-Methylpent-1-yn-3-yl acetate | Moderate |

Data adapted from studies on the hydrolytic activity of GGGX-type α/β-hydrolases. d-nb.info

Subtilisin-Catalyzed Enantioselective Acylation of Primary Amines

Subtilisin, a serine protease, has been effectively utilized as a catalyst for the enantioselective acylation of amines in organic solvents, enabling the kinetic resolution of racemates. google.com While much of the research has focused on primary and secondary amines, the principles of this methodology are pertinent to the resolution of chiral amines in general. The process involves the reaction of a racemic amine with an acyl donor, where the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the acylated amine from the unreacted amine.

The enantioselectivity of subtilisin-catalyzed reactions is highly dependent on the reaction conditions, particularly the choice of solvent. google.com For example, in the resolution of certain amines, using 3-methyl-3-pentanol (B165633) as the solvent has been shown to yield higher selectivity compared to other organic solvents. google.com The choice of the acylating agent, such as ethyl acetate, ethyl butyrate (B1204436), or trifluoroethyl butyrate, also plays a crucial role in the efficiency and enantiomeric excess (ee) of the product. google.com

Although the direct subtilisin-catalyzed resolution of this compound is not extensively documented, the successful application of this enzyme for resolving other structurally demanding amines suggests its potential. google.com Furthermore, Subtilisin A has been successfully used in the kinetic resolution of tertiary cyanohydrin acetates, which are structurally related to the acetate of 3-methylpent-1-yn-3-ol, demonstrating its capacity to handle sterically hindered substrates. researchgate.net In these resolutions, Subtilisin A typically shows (S)-selectivity. researchgate.net

Table 2: Factors Influencing Subtilisin-Catalyzed Amine Resolution

This table outlines key parameters and their impact on the enantioselectivity of subtilisin-catalyzed acylation of amines.

| Parameter | Effect on Resolution | Example |

| Solvent | Highly influential on enantioselectivity. | 3-Methyl-3-pentanol often provides better selectivity than more common solvents like hexane. google.com |

| Acyl Donor | Affects reaction rate and selectivity. | Ethyl acetate, ethyl butyrate, and activated esters like trifluoroethyl butyrate are common choices. google.com |

| Amine Structure | Steric and electronic properties of the amine substrate determine feasibility and success. | Successful with various primary amines and some sterically hindered substrates. google.comresearchgate.net |

Kinetic and Mechanistic Insights into Catalytic Cycles

Understanding the kinetics and mechanisms of enzyme-catalyzed reactions is fundamental to optimizing reaction conditions and explaining the observed stereoselectivity. For hydrolases like lipases, esterases, and subtilisin, the catalytic mechanism generally involves a serine-histidine-aspartate catalytic triad (B1167595).

In the hydrolysis of esters, the catalytic cycle involves the formation of a tetrahedral intermediate. The stability of this intermediate is crucial for the catalytic activity. In enzymes possessing the GGGX-motif, the oxyanion hole, which stabilizes the negatively charged carbonyl oxygen of the tetrahedral intermediate, is formed by two amide groups from the protein backbone. This configuration is believed to provide the necessary space and stabilization for the bulky tertiary alcohol group during the reaction. d-nb.info

Pre-steady-state kinetic studies of ester hydrolysis by some esterases have revealed a single-step kinetic mechanism without the typical burst kinetics, suggesting a general base mechanism. In this proposed pathway, the serine residue of the catalytic triad stabilizes the oxyanion intermediate through hydrogen bonding and facilitates its rotation via proton transfer. researchgate.net

In more complex catalytic systems, multiple competing catalytic cycles can exist. For example, in metal-catalyzed hydrosilylation reactions of alkynes, a mechanistic scheme involving two competing pathways has been proposed. One cycle, directed by the catalyst's ligand, leads to high regioselectivity, while a second, less controlled cycle results from the loss of the directing ligand, leading to lower selectivity and activity. researchgate.net The prevalence of the secondary cycle can be influenced by factors such as the coordinating ability of the alkyne substrate. researchgate.net These mechanistic insights are critical for designing more efficient and selective catalytic systems for molecules like this compound and its derivatives.

Derivatization and Functionalization Strategies for 3 Methylpent 1 Yn 3 Amine

Formation of Stable Linkages with Biomolecules for Bioconjugation Studies

The dual functionality of 3-methylpent-1-yn-3-amine makes it a valuable building block for bioconjugation, the process of linking a synthetic molecule to a biomolecule such as a protein or nucleic acid. Both the amine and the alkyne can be used to form stable covalent bonds.

Amine-Based Conjugation: The primary amine can react with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) on a biomolecule to form a stable amide bond. It can also undergo reductive amination with aldehydes or ketones.

Alkyne-Based Conjugation (Click Chemistry): The terminal alkyne is particularly useful for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a highly stable triazole ring by linking the alkyne with an azide-modified biomolecule. The reaction is known for its high efficiency, selectivity, and biocompatibility, proceeding under mild aqueous conditions. This makes the alkyne handle of this compound a powerful tool for labeling and modifying biological systems.

These conjugation strategies enable the attachment of probes, tags, or therapeutic agents to biological targets for research and medical applications.

Derivatization for Advanced Analytical Characterization

Direct analysis of aliphatic amines like this compound using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can be challenging because they often lack a suitable chromophore or fluorophore. To overcome this, pre-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the amine, enhancing detection sensitivity and improving chromatographic separation. rsc.org

Common derivatizing agents for primary amines include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to produce highly fluorescent sulfonamide derivatives.

Dabsyl Chloride: Forms colored derivatives that can be detected in the visible range.

Benzoyl Chloride: Creates benzoyl derivatives that have strong UV absorbance. scielo.br

Naphthalene-2,3-dicarboxaldehyde (NDA): A fluorogenic reagent that reacts with primary amines in the presence of cyanide to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives. nih.gov

This derivatization step is essential for the quantitative analysis of such amines in complex biological and environmental samples.

The derivatization of this compound relies on the principle of nucleophilic substitution. The primary amine, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile. libretexts.org It attacks an electrophilic center on the derivatizing reagent, leading to the displacement of a leaving group and the formation of a stable covalent bond. rsc.org

For example:

In the reaction with dansyl chloride or benzoyl chloride, the amine's nitrogen atom attacks the electrophilic sulfur or carbonyl carbon, respectively. This is followed by the elimination of a chloride ion (a good leaving group), resulting in the formation of the derivatized amine. rsc.org

This process is a form of nucleophilic aliphatic substitution or, more specifically, nucleophilic acyl substitution for reagents like benzoyl chloride. wikipedia.org The reaction is generally carried out in a basic medium to neutralize the acid (e.g., HCl) generated during the reaction and to ensure the amine remains in its more nucleophilic, unprotonated state. rsc.org

The efficiency of this substitution is a key factor in achieving complete derivatization for accurate quantitative analysis.

To ensure a reproducible and complete reaction for quantitative analysis, the conditions for derivatization must be carefully optimized. Key parameters include pH, temperature, reaction time, and the concentration of the derivatizing reagent. scielo.brrsc.org The goal is to maximize the yield of the desired derivative while minimizing side reactions and the formation of multiple derivative products. rsc.org

Experimental design methodologies, such as Central Composite Design (CCD) or Box-Behnken design, are often used to systematically study the effects of these variables and identify the optimal conditions. scielo.brnih.gov

| Derivatizing Agent | Optimal pH / Buffer | Optimal Temperature | Optimal Reaction Time | Reagent Details | Source |

|---|---|---|---|---|---|

| Benzoyl Chloride | Basic (2 mol L⁻¹ NaOH) | 20 °C | 40 min | 15 μL of benzoyl chloride | scielo.br |

| Dansyl Chloride (DNS-Cl) | pH 9.0 (Saturated NaHCO₃) | 40 °C | 45 min | 2 mL of DNS-Cl solution (2 mg/mL in acetone) | rsc.org |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | pH 8.8 (0.2 M Sodium Borate) | 50 °C | Not specified (heating to ensure completion) | 20 µL of AQC added to sample/buffer mix | rsc.org |

| DMQC-OSu* | pH 7.5 (0.2 M Boric Acid) | 50 °C | 40 min | 20 µL of 2 mmole DMQC-OSu in acetonitrile |

*DMQC-OSu: 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester

Principles of Nucleophilic Substitution in Derivatization Reactions

Synthesis of Modified Analogs for Enzyme Inhibition Studies

The structural core of this compound can be systematically modified to synthesize analogs for screening as enzyme inhibitors. Research has shown that related propargylamines and their derivatives can exhibit inhibitory activity against various enzymes, such as cysteine proteases or enzymes involved in metabolic pathways. escholarship.org

Strategies for creating modified analogs include:

N-Alkylation or N-Acylation: Introducing different substituents on the nitrogen atom can alter the molecule's steric and electronic properties, potentially enhancing its binding affinity to an enzyme's active site. For instance, reductive amination of an aldehyde with this compound can yield secondary amines, which can be further modified. nih.gov

Modification via the Alkyne Group: The terminal alkyne can be used in coupling reactions (e.g., Sonogashira coupling) to attach various aryl or heterocyclic groups, exploring different binding pockets of a target enzyme.

Use as a Building Block: The entire molecule can be incorporated into a larger scaffold. For example, the related alcohol, 3-methyl-1-pentyn-3-ol (B165628), has been used as a key intermediate in the synthesis of benzopyran analogs designed as inhibitors of the hypoxia-inducible factor (HIF) pathway. nih.gov

By creating a library of such analogs, structure-activity relationships (SAR) can be established, guiding the design of more potent and selective enzyme inhibitors for potential therapeutic applications.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govgoogle.com

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 3-Methylpent-1-yn-3-amine, the spectrum reveals characteristic signals for each set of protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~2.3 | Singlet (s) | 1H | Alkyne proton (-C≡CH ) |

| H-4 | ~1.6 | Quartet (q) | 2H | Methylene protons (-CH₂ CH₃) |

| H-5 | ~1.0 | Triplet (t) | 3H | Methyl protons (-CH₂CH₃ ) |

| H-6 | ~1.3 | Singlet (s) | 3H | Methyl protons at C3 (-C(CH₃ )-) |

| -NH₂ | ~1.5 | Broad Singlet (br s) | 2H | Amine protons |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and provides insight into their chemical environment, such as their hybridization and attachment to electronegative atoms. The spectrum of this compound is expected to show six distinct signals, corresponding to each carbon atom in its unique environment. chemicalbook.com The presence of the alkyne group is confirmed by signals in the δ 70-90 ppm range. rsc.orglibretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~71 | Terminal alkyne carbon (-C≡C H) |

| C-2 | ~89 | Internal alkyne carbon (-C ≡CH) |

| C-3 | ~49 | Quaternary carbon bearing the amine group |

| C-4 | ~37 | Methylene carbon of the ethyl group (-C H₂CH₃) |

| C-5 | ~10 | Methyl carbon of the ethyl group (-CH₂C H₃) |

| C-6 | ~29 | Methyl carbon at C3 (-C(C H₃)-) |

Note: Chemical shifts are approximate and derived from spectral database predictions and analysis of similar structures. chemicalbook.comrsc.org

13C NMR Spectroscopy for Carbon Skeleton Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. squarespace.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amine and terminal alkyne moieties.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

| N-H | Symmetric/Asymmetric Stretch | 3300 - 3500 | Medium, often two bands for primary amine |

| ≡C-H | Stretch | ~3300 | Strong, sharp |

| C-H | Aliphatic Stretch | 2850 - 3000 | Medium to Strong |

| C≡C | Stretch | 2100 - 2260 | Weak to Medium, sharp |

| N-H | Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

The N-H stretching vibrations appear as one or two bands in the 3300-3500 cm⁻¹ region, which is a hallmark of primary amines. spectroscopyonline.com The sharp peak around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch, while the C≡C triple bond stretch is observed as a weaker absorption in the 2100-2260 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The molecular formula of this compound is C₆H₁₁N, corresponding to a monoisotopic mass of approximately 97.09 Da. uni.lunih.gov

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its protonated form, [M+H]⁺, at an m/z of approximately 98.1. uni.lu The fragmentation pattern in electron ionization (EI) MS is particularly useful for structural confirmation. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (approx.) | Identity |

| [M]⁺ | 97 | Molecular Ion |

| [M-CH₃]⁺ | 82 | Loss of a methyl group |

| [M-C₂H₅]⁺ | 68 | Loss of an ethyl group (alpha-cleavage) |

The loss of the ethyl group (C₂H₅) is a highly probable fragmentation, leading to a stable iminium ion fragment at m/z 68. This peak is often the base peak in the spectrum.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. ambeed.com High-Performance Liquid Chromatography (HPLC) is a commonly used method. bldpharm.com

A typical analysis would employ a reverse-phase (RP) HPLC method. sielc.com

Column: A C18 column is often used, where the stationary phase is nonpolar.

Mobile Phase: A gradient mixture of an organic solvent, such as acetonitrile, and water is used as the eluent. To improve peak shape and ensure the amine is in its protonated form, a modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. sielc.com

Detection: A UV detector can be used, although the compound lacks a strong chromophore. More commonly, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is employed for sensitive detection and confirmation of identity. bldpharm.com

The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. Gas chromatography (GC), given the compound's volatility, is also a suitable technique for purity analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For acetylenic amines like this compound, reversed-phase HPLC is a common approach.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation of this compound can be achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility. sielc.com The inclusion of an acid in the mobile phase is crucial for ensuring the amine is in its protonated form, which generally leads to better peak shape and retention on the reversed-phase column.

Ion-pair reversed-phase HPLC can also be employed for the analysis of amines. researchgate.net This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, enhancing its retention on the nonpolar stationary phase. For the analysis of various amines, a C18 column with a mobile phase containing a phosphate (B84403) buffer and an ion-pairing agent like 1-hexanesulfonic acid sodium salt has been utilized. researchgate.net

The development of an HPLC method for this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve adequate separation from any impurities or related compounds. researchgate.net Detection is typically performed using a UV detector, as the amine functionality, after derivatization, can absorb UV light. nih.gov Alternatively, coupling the HPLC system to a mass spectrometer (HPLC-MS) provides enhanced selectivity and sensitivity, allowing for the confirmation of the molecular weight of the analyte. nih.gov

Table 1: HPLC Method Parameters for Amine Analysis

| Parameter | Value/Condition | Source |

| Column | C18 Polaris (5 µm, 250 mm × 4.6 mm ID) | researchgate.net |

| Mobile Phase | 20 mM phosphate buffer (pH 2.5), 5 mM 1-hexanesulfonic acid, sodium salt, and methanol (B129727) (65:35) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | 25°C | researchgate.net |

| Detection | UV at 220 nm | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. ccsknowledge.com For the analysis of this compound, which has a predicted boiling point of approximately 124°C, GC is a highly suitable method. alfa-chemistry.com The compound is vaporized and introduced into a gaseous mobile phase (carrier gas), which carries it through a stationary phase in a column. ccsknowledge.com The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. ccsknowledge.com

The choice of the GC column is critical for the successful separation of acetylenic amines. A polar GC column is generally recommended for polar compounds like amines. sigmaaldrich.com For some applications, derivatization of the amine with a reagent like trifluoroacetic anhydride (B1165640) may be necessary to improve its volatility and chromatographic behavior, leading to sharper peaks. nih.gov

GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination for the analysis of this compound. nih.gov This technique provides not only the retention time of the compound but also its mass spectrum, which serves as a molecular fingerprint, allowing for unambiguous identification. nih.gov The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Table 2: GC-MS Data for this compound

| Parameter | Value | Source |

| NIST Number | 297831 | nih.gov |

| Library | Main library | nih.gov |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org To analyze this compound by XRD, it must first be obtained in a crystalline form, often as a salt like the hydrobromide or hydrochloride. nih.gov

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. rsc.org By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, and from this, the precise coordinates of each atom can be determined.

Table 3: Crystallographic Analysis Considerations

| Analysis Step | Description | Source |

| Data Collection | Use of single-crystal X-ray diffraction with Mo-Kα radiation. | |

| Structure Solution and Refinement | Application of software like SHELXL to solve the structure, focusing on alkyne bond angles and amine hydrogen positions. | |

| Validation | Checking the crystallographic information file (CIF) for any symmetry errors using tools like PLATON/ADDSYM. |

Computational and Theoretical Investigations of 3 Methylpent 1 Yn 3 Amine

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a important tool in modern computational chemistry for elucidating the mechanisms of chemical reactions. DFT calculations allow for the mapping of potential energy surfaces, the identification of transition states, and the determination of activation energies, thereby providing a detailed picture of how a reaction proceeds. While specific DFT studies on the reaction pathways of 3-Methylpent-1-yn-3-amine are not extensively documented in the public domain, the principles can be understood by examining studies on analogous propargylamine (B41283) systems. kcl.ac.ukresearchgate.netcsic.esmdpi.comnih.gov

A common reaction involving propargylamines is their synthesis via A³ coupling (aldehyde-alkyne-amine). DFT studies on these reactions reveal the intricate steps of catalyst activation, intermediate formation, and product release. mdpi.com For a molecule like this compound, which is a tertiary propargylamine, DFT could be employed to investigate its formation pathways. For instance, the reaction could proceed through the formation of an iminium ion from the condensation of an amine and an aldehyde, followed by the nucleophilic attack of a metal acetylide. DFT calculations can help determine the favorability of different mechanistic pathways, such as whether the reaction proceeds through a concerted or a stepwise mechanism. csic.esnih.gov